5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

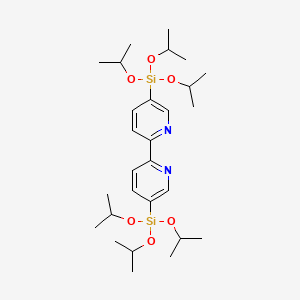

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is a compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features two bipyridine units connected by a silicon atom, each bonded to three isopropoxy groups. The presence of silicon and isopropoxy groups imparts distinct characteristics that make it valuable in various applications, particularly in materials science and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine typically involves the reaction of 5,5’-dibromo-2,2’-bipyridine with triisopropoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction conditions often include:

Solvent: Anhydrous toluene or THF (tetrahydrofuran)

Catalyst: Palladium-based catalysts such as Pd(PPh3)4

Temperature: Reflux conditions (around 110°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The isopropoxy groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.

Coordination Reactions: The bipyridine units can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols). Reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at moderate temperatures (50-80°C).

Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are used in coordination reactions, often in aqueous or alcoholic solvents at room temperature.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the isopropoxy groups.

Coordination Reactions: Metal complexes with varying stoichiometries and geometries, depending on the metal ion and reaction conditions.

Scientific Research Applications

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.

Materials Science: Incorporated into the synthesis of novel materials, including photochromic periodic mesoporous organosilicas (PPMO) and other nanostructured materials.

Biology and Medicine:

Industry: Utilized in the development of advanced coatings, adhesives, and sealants, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, including oxidation-reduction reactions and polymerization. The silicon atom and isopropoxy groups provide additional stability and solubility, enhancing the compound’s effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

5,5’-Bis(trimethylsilyl)-2,2’-bipyridine: Similar structure but with trimethylsilyl groups instead of triisopropoxysilyl groups.

5,5’-Bis(triethoxysilyl)-2,2’-bipyridine: Features triethoxysilyl groups, offering different solubility and reactivity properties.

5,5’-Bis(triphenylsilyl)-2,2’-bipyridine: Contains bulkier triphenylsilyl groups, affecting its steric and electronic properties.

Uniqueness

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is unique due to the presence of triisopropoxysilyl groups, which provide a balance of steric bulk and solubility. This makes it particularly useful in forming stable metal complexes and incorporating into various materials without significantly altering their properties.

Biological Activity

5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine is a silane compound that incorporates bipyridine functionalities, which are known for their diverse applications in catalysis and materials science. This compound has garnered attention for its potential biological activity, particularly in the context of catalysis involving carbon dioxide reduction and its interactions with biological systems.

- IUPAC Name : this compound

- Molecular Formula : C18H30N2O6Si2

- Molecular Weight : 414.60 g/mol

- CAS Number : 1569022-20-3

The compound consists of two triisopropoxysilyl groups attached to a bipyridine core, enhancing its solubility and stability in various environments.

Synthesis

The synthesis of this compound typically involves hydrolysis and condensation reactions of appropriate silane precursors in the presence of bipyridine derivatives. This method allows for the formation of periodic mesoporous organosilica (PMO) materials that can be tailored for specific catalytic applications .

Catalytic Applications

One of the primary areas where this compound shows significant biological activity is in catalysis. Research has demonstrated its effectiveness as a catalyst for the photoreduction of carbon dioxide into useful products like carbon monoxide and formic acid. The immobilization of manganese complexes on PMO materials containing this compound has led to high turnover numbers (TON), indicating robust catalytic activity .

The mechanism by which this compound exerts its biological effects is primarily through the coordination of metal centers. The bipyridine ligands facilitate electron transfer processes essential for catalytic reactions. The site isolation provided by the PMO framework minimizes undesirable side reactions, allowing for efficient catalysis under various conditions .

Case Studies

- Photocatalytic CO2 Reduction :

- Enzyme Mimicking :

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5,5'-Dimethyl-2,2'-bipyridyl | Lacks silane groups; simpler structure | Moderate catalytic properties |

| 1,10-Phenanthroline | Stronger chelation properties | High stability in metal complexes |

| 4,4'-Bipyridine | Similar ligand structure; less sterically hindered | Effective in coordination chemistry |

Properties

IUPAC Name |

tri(propan-2-yloxy)-[6-[5-tri(propan-2-yloxy)silylpyridin-2-yl]pyridin-3-yl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O6Si2/c1-19(2)31-37(32-20(3)4,33-21(5)6)25-13-15-27(29-17-25)28-16-14-26(18-30-28)38(34-22(7)8,35-23(9)10)36-24(11)12/h13-24H,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTABWEWLYYZCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C1=CN=C(C=C1)C2=NC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O6Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.